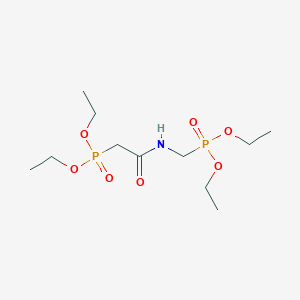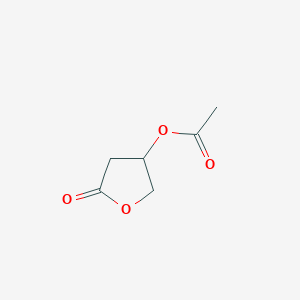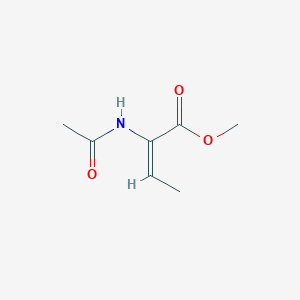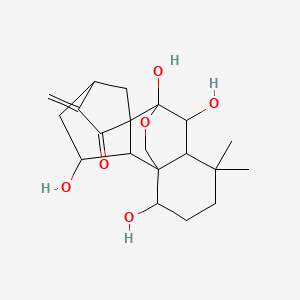
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-ジフルオロ-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルは、キノリン系に属する合成有機化合物です。キノリン誘導体は、抗菌、抗ウイルス、抗がん作用を含む幅広い生物活性で知られています。この特定の化合物は、キノリンコアの5位と8位にフッ素原子、4位にピペラジン環、そして3位にエチルエステル基が存在することを特徴としています。
製造方法
合成ルートと反応条件
5,8-ジフルオロ-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルの合成は、通常、複数のステップを伴います。
キノリンコアの形成: キノリンコアは、硫酸とニトロベンゼンなどの酸化剤の存在下で、アニリンとグリセリンを縮合させるスクラウプ合成によって合成できます。
フッ素原子の導入: フッ素原子は、セレクフルオロまたはN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を用いた求電子フッ素化によって導入できます。
ピペラジン置換: ピペラジン環は、求核置換反応によって導入され、ここでキノリン誘導体は、塩基性条件下でピペラジンと反応します。
エステル化: 最終的なステップは、硫酸などの触媒の存在下でエタノールを用いたカルボン酸基のエステル化、またはジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いる方法によって行われます。
工業生産方法
この化合物の工業生産は、効率と収率を向上させるために、連続フロー反応器を利用して、同様の合成ルートを大規模で行う可能性が高いです。温度、圧力、溶媒の選択などの反応条件の最適化は、大規模合成にとって重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
反応の種類
酸化: この化合物は、特にピペラジン環で酸化反応を受けやすく、N-酸化物の生成につながります。
還元: 還元反応はキノリンコアを標的とし、テトラヒドロキノリン誘導体に変換する可能性があります。
置換: フッ素原子とピペラジン環は、求核置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で使用します。
還元: パラジウム炭素(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的ヒドロゲン化。
置換: 水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの塩基の存在下での、アミンまたはチオールなどの求核試薬。
主要な生成物
酸化: N-酸化物誘導体。
還元: テトラヒドロキノリン誘導体。
置換: 使用される求核試薬に応じて、さまざまな置換キノリン誘導体。
科学研究への応用
5,8-ジフルオロ-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルは、科学研究でいくつかの応用があります。
化学: 特に新薬の開発において、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: キノリンコアにより、抗菌剤や抗ウイルス剤としての可能性が研究されています。
医学: 抗がん特性について調査されており、研究はがん細胞増殖に関与する特定の酵素や経路を阻害する能力に焦点を当てています。
産業: フッ素原子の存在により、蛍光や導電性などの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an antibacterial and antiviral agent due to its quinoline core.
Medicine: Investigated for its anticancer properties, with research focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of fluorine atoms.
作用機序
5,8-ジフルオロ-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルの作用機序には、さまざまな分子標的との相互作用が含まれます。
DNAジャイレースとトポイソメラーゼIV: この化合物は、これらの細菌酵素を阻害し、DNA複製と転写の阻害につながります。
酵素阻害: がん細胞では、細胞周期調節に関与する酵素を阻害し、アポトーシスまたは細胞周期停止につながります。
受容体結合: ピペラジン環は特定の受容体と相互作用し、その活性を調節し、治療効果をもたらす可能性があります。
類似の化合物との比較
5,8-ジフルオロ-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルは、他のキノリン誘導体と比較できます。
シプロフロキサシン: 抗菌特性は似ていますが、置換パターンが異なる、よく知られたフルオロキノロン系抗生物質です。
レボフロキサシン: より幅広い活性を持ち、薬物動態特性が異なる、別のフルオロキノロンです。
モキシフロキサシン: グラム陽性菌と嫌気性菌に対する活性が向上していることで知られています。
独自性
5,8-ジフルオロ-4-(ピペラジン-1-イル)キノリン-3-カルボン酸エチルにおけるフッ素原子、ピペラジン環、エチルエステル基のユニークな組み合わせは、さまざまな用途にとって貴重な化合物となる、独特の化学的および生物学的特性をもたらします。
類似の化合物
- ノルフロキサシン
- オフロキサシン
- ガチフロキサシン
これらの化合物はキノリンコアを共有していますが、置換パターンと特定の生物活性は異なります。
類似化合物との比較
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate can be compared with other quinoline derivatives:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with similar antibacterial properties but different substitution patterns.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
The unique combination of fluorine atoms, a piperazine ring, and an ethyl ester group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Similar Compounds
- Norfloxacin
- Ofloxacin
- Gatifloxacin
These compounds share the quinoline core but differ in their substitution patterns and specific biological activities.
特性
分子式 |
C16H17F2N3O2 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC名 |
ethyl 5,8-difluoro-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H17F2N3O2/c1-2-23-16(22)10-9-20-14-12(18)4-3-11(17)13(14)15(10)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3 |
InChIキー |
FARAMOTYWFZTQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)












![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
